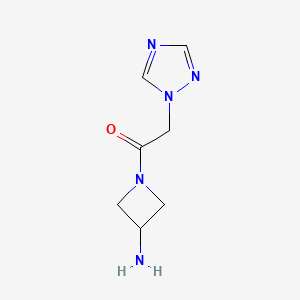
2,2-Dimethyl-3-(3-methylphenyl)propanenitrile
Vue d'ensemble
Description
Synthesis Analysis
A paper titled “Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives” describes an alternative approach to the synthesis of a similar compound . The synthesis was achieved in middle yields from various substituted alkylaromatics, via bromination and alkylation .Applications De Recherche Scientifique
Synthesis and Catalysis
One notable application of 2,2-Dimethyl-3-(3-methylphenyl)propanenitrile is in the synthesis of complex organic compounds and intermediates. For instance, a study demonstrated the catalytic hydrogenation of 2,2-Dimethyl-3-(3-methylphenyl)propionaldehyde using NiB/SiO2 amorphous alloy, showcasing high catalytic activity and selectivity under moderate conditions. The optimized conditions yielded the corresponding alcohol derivative with over 99% efficiency, highlighting the catalyst's potential in facilitating high-yield conversions in organic synthesis (Lin-sheng, 2008).
Material Science
In the realm of material science, derivatives of 2,2-Dimethyl-3-(3-methylphenyl)propanenitrile have been used to develop new materials with enhanced properties. For example, the polycondensation of α,α′-dichloro-p-xylene with 2,2-bis(4-hydroxyphenyl)propane in the presence of phase-transfer catalysts produced high molecular weight polyethers. The addition of dimethyl sulfoxide (DMSO) to this system not only improved the reaction efficiency but also minimized side reactions, leading to soluble polymers with significant thermal stability. This process underscores the versatility of 2,2-Dimethyl-3-(3-methylphenyl)propanenitrile derivatives in the synthesis of polymers with desirable physical and chemical characteristics (Yamazaki & Imai, 1983).
Organic Photovoltaics and Light-Emitting Devices
Another fascinating application is in the field of organic photovoltaics and light-emitting devices, where derivatives of 2,2-Dimethyl-3-(3-methylphenyl)propanenitrile are utilized to create 1-D nanostructures. A study demonstrated the preparation of single-crystal one-dimensional nanostructures of a related compound by exploiting strong donor-acceptor dipole-dipole interactions. This method allowed for the controlled synthesis of nanoribbons, nanotubes, or nanowires without the need for added surfactants or templates, indicating a promising route for the development of nanostructured materials for electronic and optoelectronic applications (Xiujuan Zhang et al., 2007).
Propriétés
IUPAC Name |
2,2-dimethyl-3-(3-methylphenyl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-10-5-4-6-11(7-10)8-12(2,3)9-13/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHJQGVPEKAFQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(C)(C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3-(3-methylphenyl)propanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(4-Fluorophenoxy)ethyl]azetidin-3-amine](/img/structure/B1466700.png)
![1-{[2-(Trifluoromethyl)phenyl]methyl}azetidin-3-amine](/img/structure/B1466701.png)


![2-[3-(Trifluoromethyl)piperidin-1-yl]aniline](/img/structure/B1466704.png)
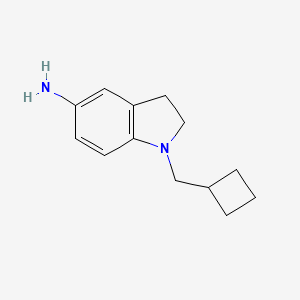
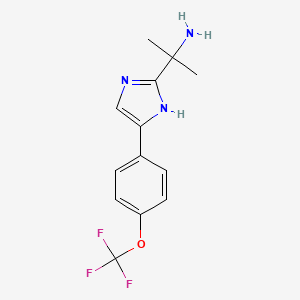
![1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine](/img/structure/B1466709.png)
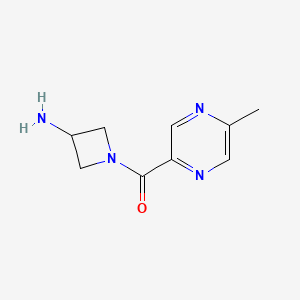
![1-[(Naphthalen-1-yl)methyl]azetidin-3-amine](/img/structure/B1466712.png)
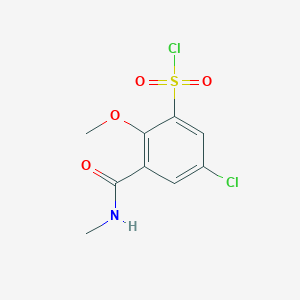
![1-[(2,4-Dimethylphenyl)methyl]azetidin-3-amine](/img/structure/B1466720.png)
![1-[(Thiophen-3-yl)methyl]azetidin-3-amine](/img/structure/B1466722.png)
